Intrathecal Safety: Absence of Lethality vs. QX-314 in Rodent Intrathecal Administration
The compound of formula (I) in patent CN104382890A (with bromide counterion, designated I-Br) was compared head-to-head with QX-314 for intrathecal toxicity in SD rats. At the tested doses, I-Br caused no mortality, whereas QX-314 produced death in experimental animals. Additionally, I-Br and its chloride analog (I-Cl) exhibited low incidence of irritation symptoms (writhing, hissing, convulsions), while QX-314 produced a high incidence of irritation symptoms [1]. This represents a qualitative, categorical safety advantage (presence vs. absence of lethality) rather than a graded potency difference.
| Evidence Dimension | Intrathecal administration mortality and irritation in SD rats |
|---|---|
| Target Compound Data | I-Br (bromide analog of target): 0% mortality; low irritation incidence. I-Cl (chloride analog): 0% mortality; low irritation incidence |
| Comparator Or Baseline | QX-314: mortality observed (specific N not fully reported in abstract); high incidence of irritation symptoms |
| Quantified Difference | Categorical difference: no death vs. death; low vs. high irritation incidence |
| Conditions | SD rats, intrathecal injection (10 µL), n=10 per group, 7-day observation with histological scoring (HE staining, electron microscopy) |
Why This Matters
For researchers requiring intrathecal or perineural administration in preclinical models, the absence of lethal toxicity provides a wider experimental safety window compared to QX-314, which has documented intrathecal lethality.
- [1] Zhang W, Yang J, Liu J, Tang L, Ke B, Yin Q. Application of N-acetanilide cationic compound in preparation of local nerve blocking drug. Chinese Patent CN104382890A, March 4, 2015. See Example 3, paragraphs [0030]-[0034]. View Source
